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molecular formula C8H6O4 B046476 Piperonylic acid CAS No. 94-53-1

Piperonylic acid

Cat. No. B046476
M. Wt: 166.13 g/mol
InChI Key: VDVJGIYXDVPQLP-UHFFFAOYSA-N
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Patent
US04612321

Procedure details

In 6 ml of thionyl chloride was suspended 5.0 g of piperonylic acid. The suspension was refluxed for 8 hours. Excess volume of thionyl chloride was evaporated off under reduced pressure to give crude crystals of piperonylic acid chloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[C:2]1[CH:10]=[CH:9][C:8]2[O:7][CH2:6][O:5][C:4]=2[CH:3]=1.S(Cl)([Cl:15])=O>>[C:1]([Cl:15])(=[O:12])[C:2]1[CH:10]=[CH:9][C:8]2[O:7][CH2:6][O:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=2OCOC2C=C1)(=O)O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Excess volume of thionyl chloride was evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=2OCOC2C=C1)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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